tert-Butyl 2-(pyridin-4-yl)acetate chemical properties
tert-Butyl 2-(pyridin-4-yl)acetate chemical properties
An In-depth Technical Guide to tert-Butyl 2-(pyridin-4-yl)acetate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 2-(pyridin-4-yl)acetate (CAS No. 79757-20-3), a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will delve into its core chemical properties, explore robust synthetic methodologies with an emphasis on the rationale behind procedural choices, analyze its reactivity, and discuss its applications in the development of novel therapeutics and materials.
Core Molecular Profile and Physicochemical Properties
tert-Butyl 2-(pyridin-4-yl)acetate is an organic compound featuring a pyridine ring substituted at the 4-position with a tert-butyl protected acetate group.[1] This structure is of significant interest to researchers as it combines the versatile reactivity of the pyridine heterocycle with a carboxylic acid moiety masked by a sterically hindered tert-butyl group. This protecting group is stable under a variety of reaction conditions but can be selectively removed under acidic conditions, making it an invaluable tool in multi-step synthesis.[1]
The compound typically presents as a yellow to brown liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79757-20-3 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | tert-butyl 2-(pyridin-4-yl)acetate | [1] |
| Appearance | Yellow to brown liquid | [1] |
| SMILES | CC(C)(C)OC(=O)CC1=CC=NC=C1 | [1] |
| InChI Key | ODMCVWPUMALJPO-UHFFFAOYSA-N | [1] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis Methodology: Fischer-Speier Esterification
Several routes exist for the synthesis of tert-Butyl 2-(pyridin-4-yl)acetate, including palladium-catalyzed Heck reactions and nucleophilic substitutions.[1] However, a common and scalable approach is the direct acid-catalyzed esterification (Fischer-Speier esterification) of 4-pyridylacetic acid with a tert-butylating agent. The following protocol provides a self-validating system for its synthesis.
Experimental Protocol: Synthesis via Esterification
Objective: To synthesize tert-Butyl 2-(pyridin-4-yl)acetate from 4-pyridylacetic acid hydrochloride.
Rationale: 4-Pyridylacetic acid hydrochloride is often used as the starting material due to its enhanced stability and ease of handling compared to the free acid.[] The tert-butyl ester is introduced using an excess of a suitable reagent like tert-butanol with a strong acid catalyst. The tert-butyl group is specifically chosen for its utility as a robust protecting group that can be cleaved under specific acidic conditions without affecting other sensitive functional groups.
Materials:
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4-Pyridylacetic acid hydrochloride
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tert-Butanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-pyridylacetic acid hydrochloride (1.0 eq). Suspend the solid in an excess of tert-butanol (10-20 eq), which acts as both the reagent and a solvent.
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Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
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Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
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Work-up and Neutralization: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to a beaker containing crushed ice and saturated sodium bicarbonate solution. This step is critical to neutralize the sulfuric acid catalyst and any unreacted 4-pyridylacetic acid.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layers are combined. DCM is chosen for its immiscibility with water and its ability to effectively dissolve the target ester.
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Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-Butyl 2-(pyridin-4-yl)acetate.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-Butyl 2-(pyridin-4-yl)acetate.
Chemical Reactivity and Synthetic Utility
The reactivity of tert-Butyl 2-(pyridin-4-yl)acetate is dominated by the interplay between the pyridine ring and the tert-butyl ester group. This dual functionality allows for a range of chemical transformations, making it a versatile synthetic intermediate.
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Ester Hydrolysis: The most significant reaction is the hydrolysis of the tert-butyl ester. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield pyridin-4-ylacetic acid and isobutene. This deprotection strategy is fundamental to its role as a masked carboxylic acid.[1] The steric hindrance of the tert-butyl group provides stability against many nucleophiles and bases, allowing for selective reactions at other positions of the molecule before its removal.
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Nucleophilic Substitution: The acetate group can be displaced by strong nucleophiles, such as amines, to form the corresponding amides. This reaction often requires activation of the carbonyl group.
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Pyridine Ring Chemistry: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It can also act as a ligand to coordinate with metal ions, which is leveraged in catalysis. For example, its coordination with palladium has been explored to enhance efficiencies in cross-coupling reactions.[1]
Key Reactivity Pathways
Caption: Major reaction pathways of tert-Butyl 2-(pyridin-4-yl)acetate.
Applications in Research and Development
The primary value of tert-Butyl 2-(pyridin-4-yl)acetate lies in its role as a versatile building block, particularly within the pharmaceutical industry.[5]
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Medicinal Chemistry: The pyridylacetic acid scaffold is a key component in numerous bioactive molecules.[5] By using the tert-butyl protected form, medicinal chemists can perform complex modifications on other parts of a molecule without interference from the carboxylic acid. It has been utilized in the synthesis of:
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Acetylcholinesterase (AChE) Inhibitors: Derivatives have shown potential in inhibiting AChE, an enzyme linked to Alzheimer's disease.[1]
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Antimicrobial and Anticancer Agents: The pyridine moiety is a common feature in many antimicrobial and anticancer compounds, and this reagent serves as a key precursor in their synthesis.[1]
-
-
Organic Synthesis: Beyond drug discovery, it serves as a valuable intermediate for creating more complex substituted pyridine derivatives.[1] The ability to unmask the carboxylic acid at a late stage in a synthetic sequence is a powerful strategic tool.
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Materials Science: The compound can be incorporated into polymer structures to introduce specific functionalities, such as metal-binding sites or pH-responsive elements.[1]
Spectroscopic and Analytical Data
Characterization of tert-Butyl 2-(pyridin-4-yl)acetate is typically performed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the α-protons of the pyridine ring (δ ~8.5 ppm), β-protons of the pyridine ring (δ ~7.2 ppm), the methylene protons (CH₂) adjacent to the carbonyl (δ ~3.6 ppm), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm). |
| ¹³C NMR | Resonances for the pyridine carbons (δ ~124-150 ppm), the carbonyl carbon of the ester (δ ~170 ppm), the quaternary carbon of the tert-butyl group (δ ~81 ppm), the methylene carbon (δ ~40 ppm), and the methyl carbons of the tert-butyl group (δ ~28 ppm). |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 193.[1] A prominent fragment ion at m/z 137, corresponding to the loss of the tert-butyl group ([M-56]⁺).[1] |
| IR Spectroscopy | A strong absorption band around 1730 cm⁻¹ characteristic of the C=O stretch of the ester. Bands corresponding to C-N and C=C stretching from the pyridine ring. |
References
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National Center for Biotechnology Information. (n.d.). tert-butyl 2-piperidin-4-ylacetate. PubChem. Retrieved from [Link]
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Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PubMed Central. Retrieved from [Link]
Sources
- 1. Buy tert-Butyl 2-(pyridin-4-yl)acetate | 79757-20-3 [smolecule.com]
- 2. 79757-20-3|tert-Butyl 2-(pyridin-4-yl)acetate|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
